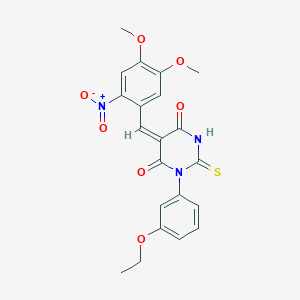![molecular formula C17H18N2O3S B4582989 methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4582989.png)
methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate
Vue d'ensemble
Description
Synthesis Analysis The synthesis of related quinoline derivatives involves complex reactions that contribute to the polyfunctionalization of the quinoline core. For instance, methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate, through reactions involving bis(methylthio)methylene propanedinitrile and dimethyl acetylenedicarboxylate (DMAD), leads to the creation of polyfunctionalized quinolines, demonstrating the intricate nature of synthesizing such compounds (Tominaga, Luo, & Castle, 1994).
Molecular Structure Analysis The molecular structure of similar compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reveals a thiophene ring substituted with a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular N-H···O hydrogen bonds, highlighting the significance of molecular interactions in the stability of such compounds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Chemical Reactions and Properties The chemical reactivity of quinoline derivatives often involves the formation of novel ring systems and functional groups. For example, the oxidative-hydrolytic ring transformation of certain heteroaryl derivatives leads to the synthesis of 3-heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones, showcasing the diverse chemical reactivity and potential for creating complex structures (Kurasawa, Kaji, Okamoto, & Kim, 2005).
Physical Properties Analysis The analysis of physical properties, such as crystal structure, is crucial for understanding the compound's behavior. The crystal structure of related compounds, like 1-methyl-3-[(3-methylthio-4-quinolyl)thio]-1,4-dihydro-4-oxo-quinoline, demonstrates specific conformations and orientations that are influenced by intramolecular interactions, which are essential for the compound's stability and reactivity (Kubicki, Borowiak, Boryczka, & Máslankiewicz, 1991).
Chemical Properties Analysis The chemical properties, such as reactivity with various reagents and the ability to undergo transformations, are highlighted in studies such as the reaction of methyl 3-hydroxythiophene-2-carboxylate with orthoesters, leading to the formation of [3,2-d]4(3H)thienopyrimidinones. This exemplifies the compound's versatility in engaging in different chemical reactions to yield a variety of products (Hajjem, Khoud, & Baccar, 2010).
Applications De Recherche Scientifique
Polyfunctionalized Quinolines Synthesis
The synthesis of polyfunctionalized quinolines, like pentamethyl 4-amino-5-mercaptoquinoline-2,3,6,7,8-pentacarboxylate, illustrates the chemical versatility of quinoline derivatives. These compounds are crucial for developing novel organic materials with potential applications in medicinal chemistry and as intermediates in pharmaceutical synthesis (Tominaga, Luo, & Castle, 1994).
Quinoxaline Derivatives for Sensing
Quinoxaline derivatives, closely related to quinolines, have been studied for their potential as fluorescence chemosensors. Such compounds can detect metal ions, demonstrating their utility in environmental monitoring and bioimaging applications. This functionality is attributed to their structural ability to interact with metal ions, leading to significant fluorescence changes (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Organic Synthesis and Catalysis
Quinoline derivatives are pivotal in organic synthesis and catalysis, serving as ligands in transition metal-catalyzed reactions. These reactions are crucial for creating novel organic compounds, including unnatural amino acids, demonstrating the compound's relevance in synthesizing biologically active molecules (He, Li, Deng, Fu, Laforteza, Spangler, Homs, & Yu, 2014).
Optical and Electronic Materials
Quinoline and thiophene derivatives are explored for their nonlinear optical (NLO) properties, which are essential for developing optical and electronic materials. These materials have applications in photonics, including laser technology and optical data storage (Khalid, Ullah, Adeel, Khan, Tahir, & Braga, 2019).
Environmental and Biological Sensing
The structural motifs of thiophene and quinoline are utilized in developing sensors for environmental and biological applications. These sensors can detect various ions and molecules, showcasing the compound's potential in environmental monitoring and diagnostics (Smeyanov, Adams, Hübner, & Schmidt, 2017).
Propriétés
IUPAC Name |
methyl 3-[(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-5-6-14-12(10-11)4-3-8-19(14)17(21)18-13-7-9-23-15(13)16(20)22-2/h5-7,9-10H,3-4,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFAQLWZGCEXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]amino}thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4582912.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4582919.png)
![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)



![methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)
![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)
![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)
![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)
![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)
![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)
![dimethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4582986.png)